5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3S/c1-7(2)6-17-11(15-16-12(17)18)9-4-3-8(13)5-10(9)14/h3-5,7H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGWHVJETUSOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in cancer therapy and as an antimicrobial agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₃Cl₂N₃S
- Molecular Weight : 302.22 g/mol
- CAS Number : 743452-43-9
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or interference with cellular pathways. For this compound, studies suggest that it may exert its effects through:
- Inhibition of cancer cell proliferation : By targeting metabolic pathways in cancer cells.
- Antimicrobial properties : By disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. In a study evaluating various triazole compounds against different cancer cell lines:
- The compound demonstrated cytotoxic effects with IC₅₀ values indicating effective inhibition of cell growth in several cancer types.
- Specifically, it showed promising results against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 43.4 |
| HCT-116 | 27.3 |
These values reflect the compound's potential as a chemotherapeutic agent, warranting further investigation into its mechanism and efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various pathogenic bacteria:
- In vitro tests revealed effective inhibition of bacterial growth compared to standard antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that the compound could be a candidate for development into new antimicrobial therapies.
Case Studies
- Case Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated the effects of several triazole derivatives on breast and colon cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a targeted therapy for breast cancer .
- Case Study on Antimicrobial Effects : Research conducted by Zhang et al. demonstrated that this triazole derivative exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics .
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
One of the primary applications of this compound is as a fungicide. Its efficacy against various fungal pathogens makes it valuable in crop protection.
- Case Study : Research conducted on the effectiveness of this compound against Fusarium species demonstrated significant inhibition of fungal growth at low concentrations. The results indicated that formulations containing this triazole compound could be used to manage fungal diseases in crops like wheat and barley.
| Concentration (mg/L) | Inhibition (%) |
|---|---|
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
Herbicidal Properties
In addition to fungicidal properties, studies have shown that this compound exhibits herbicidal activity against certain weed species.
- Case Study : A study evaluating the herbicidal effects on Amaranthus spp. revealed that application at a concentration of 25 mg/L resulted in over 80% weed control after two weeks.
Pharmaceutical Applications
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. The triazole structure is known for its ability to interact with biological systems effectively.
- Case Study : In vitro studies showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Material Science Applications
Corrosion Inhibitors
The thiol group in this compound also positions it as a potential corrosion inhibitor for metals.
- Case Study : Experimental results indicated that coatings containing this triazole derivative significantly reduced corrosion rates in steel exposed to saline environments.
| Exposure Time (days) | Corrosion Rate (mm/year) |
|---|---|
| 0 | 1.5 |
| 30 | 0.5 |
| 60 | 0.3 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural variations and their impacts:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) stabilize the thiolate anion, enhancing reactivity in nucleophilic substitutions .
- Branched alkyl chains (e.g., 2-methylpropyl) increase lipophilicity, improving membrane permeability for biological applications .
- Aromatic substituents (e.g., phenyl, furanyl) promote π-π interactions, relevant for corrosion inhibition via adsorption on metal surfaces .
Multi-Target Inhibition
The target compound’s structural analogues, such as 5-(2-(2,6-dichlorophenylamino)benzyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibit dual inhibition of cholinesterase and monoamine oxidase, with IC50 values in the micromolar range (e.g., 1.2–3.8 µM for acetylcholinesterase) . The dichlorophenyl group is critical for binding to hydrophobic enzyme pockets.
Corrosion Inhibition
Compounds like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol demonstrate >90% inhibition efficiency for aluminium alloys in acidic media, attributed to thiolate adsorption and formation of protective films . Bulky substituents (e.g., furanylmethyl) enhance surface coverage .
Structural and Spectroscopic Characterization
- IR Spectroscopy : The C=S stretch in triazole-thiols appears at 1228–1250 cm<sup>−1</sup>, shifting with electron-donating/withdrawing substituents .
- NMR : Aromatic protons in dichlorophenyl groups resonate at δ 7.5–8.0 ppm, while isobutyl CH3 signals appear at δ 1.0–1.2 ppm .
- Crystallography : Planar triazole cores dominate, with perpendicular aryl groups (e.g., fluorophenyl in isostructural derivatives) influencing packing efficiency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with isothiocyanates, followed by alkylation or aryl substitution. Key variables to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Catalysts : Base catalysts (e.g., NaOH) improve cyclization efficiency .
- Temperature control : Reflux conditions (70–100°C) favor triazole ring formation .
- Yield optimization : Use continuous flow reactors for scalable synthesis and liquid chromatography for purification (>95% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H⁺] at m/z 359.2) and detect impurities .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory bioactivity data across studies?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2 µg/mL to >50 µg/mL) may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains .
- Structural analogs : Compare with derivatives like 5-(4-fluorophenyl)-4H-triazole-3-thiol to isolate substituent effects .
- Computational validation : Perform molecular docking to identify binding affinity trends (e.g., triazole-thiol interactions with CYP450 enzymes) .
Q. How can molecular docking guide the design of derivatives with enhanced enzyme inhibition?
- Workflow :
Target selection : Prioritize enzymes with known triazole sensitivity (e.g., COX-2, fungal lanosterol demethylase) .
Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
Key interactions : The 2,4-dichlorophenyl group shows strong hydrophobic binding, while the triazole-thiol moiety forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with in vitro IC₅₀ values .
Q. What methodologies are effective for studying the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- In silico tools :
- SwissADME : Predict logP (∼3.5) and gastrointestinal absorption (High) .
- CYP450 inhibition : Use pre-trained models to assess metabolism risks (e.g., CYP3A4 inhibition) .
- In vitro assays :
- Caco-2 permeability : Measure Papp values to estimate oral bioavailability .
- Microsomal stability : Incubate with liver microsomes to quantify half-life (<30 min suggests rapid clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
